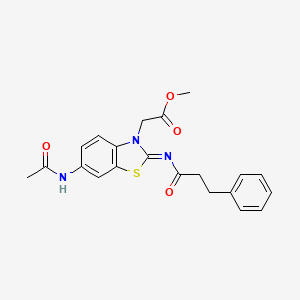

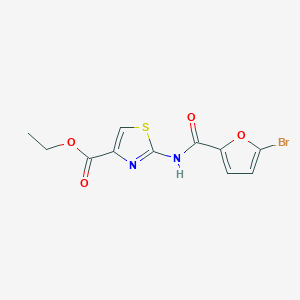

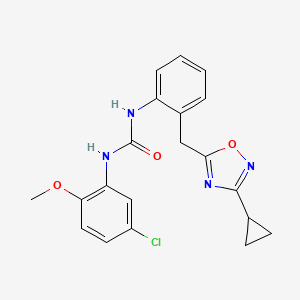

2-(3-苯丙酰亚氨基)-6-乙酰氨基-1,3-苯并噻唑-3-基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate, also known as Methyl ABT-199, is a small molecule inhibitor that selectively binds to B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for blocking programmed cell death, or apoptosis, in cancer cells. ABT-199 has shown promise as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 selectively binds to the hydrophobic groove of BCL-2 proteins, preventing them from blocking apoptosis. By inhibiting BCL-2 proteins, Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 induces programmed cell death in cancer cells, leading to tumor regression. This mechanism of action is highly specific, targeting only cancer cells that overexpress BCL-2 proteins, while leaving normal cells unaffected.

Biochemical and Physiological Effects:

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has been shown to induce apoptosis in cancer cells by selectively inhibiting BCL-2 proteins. This leads to several biochemical and physiological effects, including tumor regression, decreased cell proliferation, and increased sensitivity to chemotherapy. Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has also been shown to have minimal toxicity in normal cells, making it a promising targeted therapy for cancer.

实验室实验的优点和局限性

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has several advantages for lab experiments, including its high specificity and potency in targeting BCL-2 proteins. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has some limitations, including its high cost and limited availability for research purposes. Additionally, its mechanism of action may not be effective in all types of cancer, limiting its potential as a broad-spectrum cancer therapy.

未来方向

Future research on Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 could focus on several areas, including the development of more efficient synthesis methods, the identification of biomarkers that predict response to the drug, and the exploration of combination therapies with other targeted agents. Additionally, further clinical trials could investigate the efficacy of Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 in treating other types of cancer, as well as its potential for use in combination with chemotherapy or immunotherapy. Overall, Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has shown promise as a targeted therapy for cancer and warrants further investigation in future research.

合成方法

The synthesis of Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 involves several steps, including the condensation of 2-aminobenzothiazole with 2-acetylbenzoic acid, followed by the addition of phenylalanine and acetic anhydride. The resulting product is then treated with methyl iodide to yield Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

科学研究应用

不对称氢化催化剂

2-(3-苯丙酰亚氨基)-6-乙酰氨基-1,3-苯并噻唑-3-基乙酸甲酯: 是一种用于不对称氢化反应的底物。研究人员开发了一种方便的制备方法。在含有合成可得的酰胺磷酸酯配体的铑催化剂存在下,该化合物发生不对称氢化。 该过程具有高对映选择性(高达 99.5% ee)和完全转化率 .

抗肿瘤和细胞毒活性

在药物化学领域,噻唑衍生物因其多样的生物活性而受到关注。虽然尚未针对该特定化合物进行直接研究,但相关的噻唑已显示出抗肿瘤和细胞毒作用。 例如,某些[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳基亚腙对前列腺癌细胞表现出强效活性 .

抗菌和抗结核潜力

虽然关于2-(3-苯丙酰亚氨基)-6-乙酰氨基-1,3-苯并噻唑-3-基乙酸甲酯的直接研究很少,但其结构特征表明其具有潜在的抗菌和抗结核活性。 研究人员探索了相关化合物的磷酸化衍生物,它们可能成为新型抗菌剂的先导化合物 .

属性

IUPAC Name |

methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-14(25)22-16-9-10-17-18(12-16)29-21(24(17)13-20(27)28-2)23-19(26)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNGCNYICZDODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

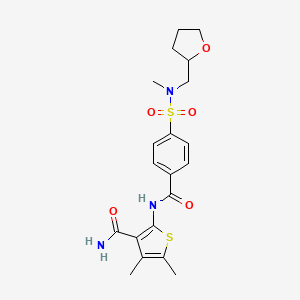

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

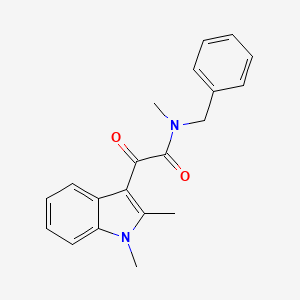

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)

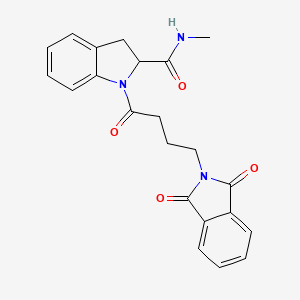

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)

![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)

![2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457302.png)